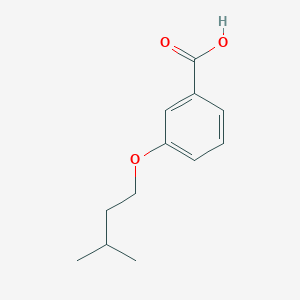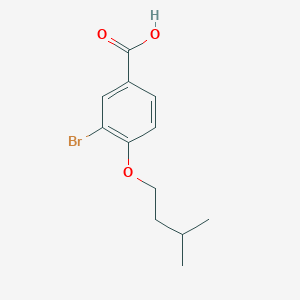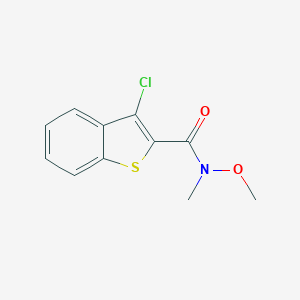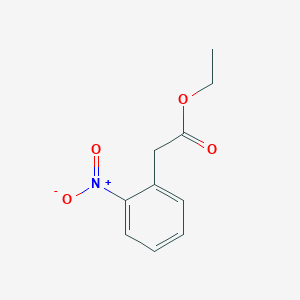
Ethyl 2-(2-nitrophenyl)acetate
描述
Ethyl 2-(2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Ethyl 2-(2-nitrophenyl)acetate, also known as “2-Nitrophenyl acetic acid ethyl ester”, is a compound that primarily targets the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that belongs to a superfamily of enzymes called serine proteases . It uses an active serine residue to perform hydrolysis on the C-terminus of the aromatic amino acids of other proteins .
Mode of Action
The compound interacts with its target, chymotrypsin, through a mechanism known as the ping-pong mechanism . More specifically, chymotrypsin operates through a particular type of ping-pong mechanism called covalent hydrolysis . This means that the enzyme first forms a covalent bond with the target substrate, displacing the more stable moiety into solution . This enzyme-substrate complex is called the enzyme intermediate . The intermediate then reacts with water, which displaces the remaining part of the initial substrate and reforms the initial enzyme .
Biochemical Pathways
The attack of the this compound substrate by chymotrypsin immediately cleaves the nitrophenolate moiety and leaves the acetate group attached to chymotrypsin, rendering the enzyme inactive . The second step has been deduced to involve the hydrolysis of the acetate group from the inactivated chymotrypsin to regenerate the original enzyme .
Result of Action
The result of the action of this compound is the inactivation of the enzyme chymotrypsin, which prevents it from performing its normal function of hydrolyzing the C-terminus of the aromatic amino acids of other proteins . This can have significant effects at the molecular and cellular levels, potentially impacting various biological processes that rely on the activity of chymotrypsin.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to be stored sealed in a dry environment at room temperature . Other factors, such as pH and the presence of other substances, may also influence the compound’s action and efficacy.
生化分析
Biochemical Properties
It is known that the compound can undergo various reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
ethyl 2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXMQCYEILGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344311 | |
| Record name | Ethyl 2-nitrophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31912-02-4 | |
| Record name | Ethyl 2-nitrophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
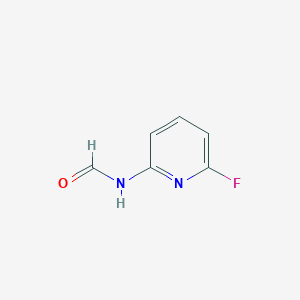
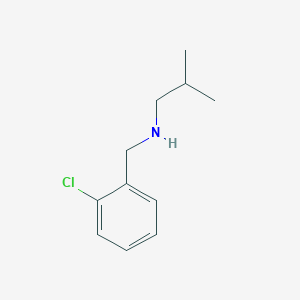
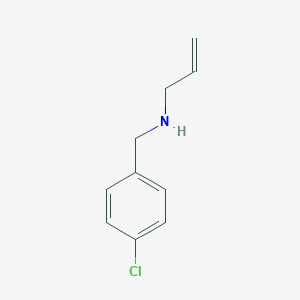
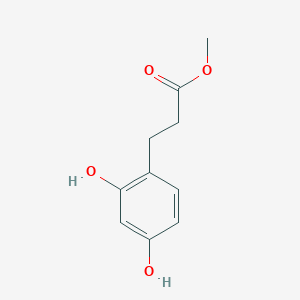
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol](/img/structure/B181001.png)
![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)
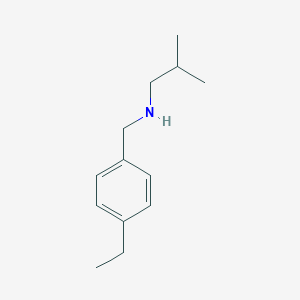
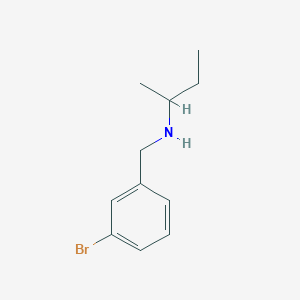
![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)
